Hexahydrohippurate

Description

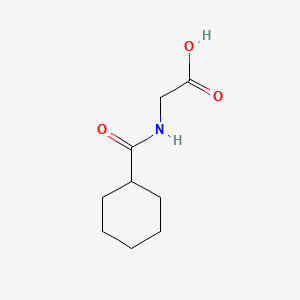

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXNENGCGLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186093 | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32377-88-1 | |

| Record name | Hexahydrohippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Journey of Hexahydrohippurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a metabolite primarily recognized for its presence in mammalian urine, originating from the microbial metabolism of dietary compounds in the gut.[1] Its metabolic fate within the body involves a multi-step enzymatic cascade, ultimately breaking it down into intermediates that feed into central metabolic pathways. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, detailing the enzymatic reactions, intermediates, and regulatory aspects. The guide is intended for researchers in drug metabolism, microbiology, and biochemistry to facilitate a deeper understanding of the xenobiotic and microbial co-metabolism of cyclic compounds.

Introduction to this compound Metabolism

The metabolism of this compound is a two-stage process. The initial step involves the hydrolysis of the amide bond, releasing its two constituent molecules: cyclohexanecarboxylic acid and the amino acid glycine.[2] Subsequently, these two molecules enter their respective catabolic pathways. Cyclohexanecarboxylic acid undergoes a β-oxidation-like cascade to yield acetyl-CoA, while glycine is converted to pyruvate, a key intermediate in central carbon metabolism.

The Metabolic Pathway of this compound

The complete metabolic degradation of this compound can be delineated into three major phases:

Phase 1: Hydrolysis of this compound

The metabolic journey begins with the cleavage of the amide bond in this compound. This reaction is catalyzed by a hydrolase, likely a carboxylesterase or an amidase, although the specific enzyme has not been definitively characterized in the literature. This hydrolysis yields cyclohexanecarboxylic acid and glycine.

Phase 2: Catabolism of Cyclohexanecarboxylic Acid via β-Oxidation-like Pathway

The cyclohexanecarboxylic acid released from the initial hydrolysis is metabolized through a pathway analogous to the β-oxidation of fatty acids. This process occurs within the mitochondria and involves a series of enzymatic reactions that progressively shorten the cyclic carbon chain.

The key steps are:

-

Activation to Cyclohexanecarboxyl-CoA: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanecarboxyl-CoA, by cyclohexanecarboxylate-CoA ligase.

-

Dehydrogenation: Cyclohexanecarboxyl-CoA is dehydrogenated to cyclohex-1-ene-1-carboxyl-CoA by cyclohexanecarboxyl-CoA dehydrogenase.

-

Hydration: The double bond is hydrated to form 2-hydroxycyclohexanecarboxyl-CoA.

-

Dehydrogenation: The hydroxyl group is oxidized to a keto group, yielding 2-ketocyclohexanecarboxyl-CoA.

-

Thiolytic Cleavage: The ring is cleaved, and subsequent reactions lead to the formation of pimeloyl-CoA.

-

Further β-Oxidation: Pimeloyl-CoA undergoes further rounds of β-oxidation to produce acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle.

Phase 3: Catabolism of Glycine to Pyruvate

The glycine molecule is converted to pyruvate through a two-step process:

-

Conversion to Serine: Glycine is converted to serine by serine hydroxymethyltransferase, a reaction that requires tetrahydrofolate.[3]

-

Conversion of Serine to Pyruvate: Serine is then deaminated by serine dehydratase to produce pyruvate.[3][4]

Quantitative Data

Quantitative data for the enzymes involved in this compound metabolism is limited. The following table summarizes available kinetic parameters for key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Reference |

| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA | 61.2 - 118 | - | Homo sapiens | [5] |

| Cyclohexanecarboxyl-CoA dehydrogenase | Cyclohexanecarboxyl-CoA | - | 2.1 | Syntrophus aciditrophicus | [6] |

| Cyclohex-1-ene-1-carboxyl-CoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA | - | 0.6 | Syntrophus aciditrophicus | [6] |

Experimental Protocols

4.1. Analysis of Organic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted for the analysis of this compound and its acidic metabolites from microbial culture supernatants.

Sample Preparation:

-

Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

The filtered supernatant can be directly injected or diluted with the mobile phase if necessary.

HPLC Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water or a gradient with acetonitrile can be employed for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: A standard curve is generated using known concentrations of this compound and cyclohexanecarboxylic acid.

4.2. Metabolite Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the comprehensive analysis of metabolites, including intermediates of the this compound pathway.

Sample Preparation and Derivatization:

-

Quench metabolism in the cell culture rapidly, for example, with cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., methanol/chloroform/water).

-

Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to increase their volatility. A common method is silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Conditions:

-

GC Column: A non-polar column such as a DB-5ms is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate a wide range of metabolites. For example, start at 70°C, hold for 1 minute, then ramp to 325°C at 5°C/min.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Acquisition: Full scan mode to identify a broad range of metabolites.

References

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. Buy this compound | 32377-88-1 [smolecule.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. EAWAG-BBD: Enzyme Page, enzymeID# e0179 [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexanecarboxyl-Coenzyme A (CoA) and Cyclohex-1-ene-1-Carboxyl-CoA Dehydrogenases, Two Enzymes Involved in the Fermentation of Benzoate and Crotonate in Syntrophus aciditrophicus - PMC [pmc.ncbi.nlm.nih.gov]

Hexahydrohippurate synthesis in gut microbiota

An In-Depth Technical Guide to the Hypothetical Synthesis of Hexahydrohippurate in the Gut Microbiota

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The gut microbiota is a complex ecosystem with a profound impact on host metabolism. Its enzymatic machinery is capable of transforming a vast array of dietary and host-derived compounds, leading to the production of a diverse suite of metabolites that can influence host physiology. One such well-known co-metabolite is hippurate, which is formed in the host from microbially-produced benzoate. This technical guide explores the hypothetical synthesis of a related, yet currently uncharacterized, metabolite: this compound (also known as cyclohexanoylglycine).

While the direct synthesis of this compound by gut microbiota has not been documented in the scientific literature to date, this guide posits a plausible biosynthetic pathway based on established microbial metabolic capabilities. This pathway involves a two-step process initiated by the anaerobic reduction of the aromatic ring of benzoate to cyclohexanecarboxylate, followed by the conjugation of this saturated ring structure with glycine. This document provides a comprehensive overview of the proposed pathway, the key enzymes potentially involved, quantitative data from related metabolic conversions, and detailed experimental protocols to investigate this hypothesis. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring this novel area of gut microbiome metabolism.

Proposed Biosynthetic Pathway of this compound

The proposed synthesis of this compound from benzoate, a common product of microbial polyphenol metabolism, involves two key enzymatic steps that are known to be carried out by members of the gut microbiota.

Step 1: Reductive De-aromatization of Benzoate to Cyclohexanecarboxylate

Under the anaerobic conditions of the gut, certain bacteria can reduce the aromatic ring of benzoate. This is a critical step in the anaerobic degradation of many aromatic compounds. The central intermediate in this process is benzoyl-CoA. The key enzyme catalyzing the reduction of the benzene ring is Benzoyl-CoA reductase . This enzyme has been characterized in several anaerobic bacteria, and its activity has been shown to be ATP-dependent in some species, such as the denitrifying bacterium Thauera aromatica. In fermenting bacteria like Syntrophus aciditrophicus, this reduction can also occur. This bacterium can ferment benzoate to acetate and cyclohexane carboxylate in pure culture.

Step 2: N-Acyl-Glycine Conjugation of Cyclohexanecarboxylate

The second proposed step is the conjugation of the microbially-produced cyclohexanecarboxylate with glycine to form this compound (N-cyclohexanoylglycine). While the conjugation of benzoate with glycine to form hippurate is primarily a host function occurring in the liver and kidneys, there is emerging evidence that some gut bacteria possess the enzymatic machinery for N-acylation of amino acids. Specifically, members of the order Bacteroidales, such as Bacteroides thetaiotaomicron, have been shown to possess N-acyltransferases (e.g., the glsB gene product) that produce N-acylated glycine derivatives.[1][2][3][4] This suggests that it is plausible for gut bacteria to catalyze the conjugation of cyclohexanecarboxylate with glycine.

The following diagram illustrates the proposed two-step pathway for this compound synthesis in the gut microbiota.

Data Presentation

While quantitative data for this compound synthesis is not available, the following tables summarize relevant data from related metabolic pathways to provide a basis for comparison and experimental design.

Table 1: Quantitative Analysis of Benzoate to Cyclohexane Carboxylate Conversion by Syntrophus aciditrophicus

| Substrate | Product 1 | Molar Ratio (Product 1/Substrate) | Product 2 | Molar Ratio (Product 2/Substrate) | Reference |

| Benzoate | Cyclohexane carboxylate | ~0.5 | Acetate | ~1.5 | [5] |

| Data from pure culture fermentation of benzoate by Syntrophus aciditrophicus. |

Table 2: Reference Ranges for 24-Hour Urinary Excretion of Hippurate in a Human Population

| Metabolite | Gender | Mean (μmol/24-hr) | Standard Deviation (μmol/24-hr) | Reference |

| Hippurate | Men | 6284.6 | 4008.1 | [6] |

| Hippurate | Women | 4793.0 | 3293.3 | [6] |

| Data from the INTERMAP epidemiologic study, quantified by UPLC-MS/MS. |

Experimental Protocols

Investigating the hypothetical synthesis of this compound by the gut microbiota requires a combination of anaerobic microbiology, analytical chemistry, and molecular biology techniques. The following are detailed protocols for key experiments.

In Vitro Fermentation of Benzoate by Gut Microbiota

This protocol describes the incubation of a complex fecal microbial community or individual bacterial isolates with benzoate to screen for the production of this compound.

Materials:

-

Anaerobic chamber (e.g., with an atmosphere of 85% N₂, 10% H₂, 5% CO₂)

-

Sterile anaerobic culture tubes (e.g., Balch tubes with butyl rubber stoppers and aluminum crimp seals)

-

Anaerobic growth medium (e.g., Brain Heart Infusion supplemented with 5% sterile sheep blood, Vitamin K, and hemin; or a defined minimal medium)

-

Fresh fecal sample from a healthy donor

-

Benzoate stock solution (sterile, anaerobic)

-

Glycine stock solution (sterile, anaerobic)

-

Phosphate-buffered saline (PBS), sterile and anaerobic

-

Centrifuge

-

Vortex mixer

Procedure:

-

Preparation of Fecal Slurry: Inside the anaerobic chamber, homogenize 1 gram of fresh fecal sample in 10 mL of sterile, anaerobic PBS to create a 10% (w/v) slurry. Allow the large particulate matter to settle for 5 minutes.

-

Inoculation: For each experimental condition, add 9 mL of pre-reduced anaerobic growth medium to a Balch tube. Inoculate the medium with 1 mL of the fecal slurry supernatant.

-

Substrate Addition: Add benzoate and glycine from sterile, anaerobic stock solutions to final concentrations of, for example, 1 mM benzoate and 5 mM glycine. Prepare control tubes with no added substrate, benzoate only, and glycine only.

-

Incubation: Crimp seal the tubes and incubate at 37°C for a time course (e.g., 0, 24, 48, and 72 hours).

-

Sampling and Quenching: At each time point, remove a tube from the incubator. Quench the metabolic activity by immediately placing the tube on dry ice or by adding a cold quenching solution (e.g., 60% methanol at -20°C).

-

Metabolite Extraction: Proceed with the metabolite extraction protocol as described in Section 3.2.

Metabolite Extraction from Bacterial Cultures

This protocol is for the extraction of small molecules from the fermentation broth for analysis by mass spectrometry.

Materials:

-

Quenched bacterial culture from Protocol 3.1

-

Extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v, chilled to -20°C)

-

Centrifuge capable of reaching >10,000 x g and 4°C

-

Microcentrifuge tubes

-

Vortex mixer

-

SpeedVac or nitrogen evaporator

Procedure:

-

Cell Lysis and Protein Precipitation: Thaw the quenched culture sample on ice. Add 4 volumes of the cold extraction solvent to 1 volume of culture. For example, add 800 µL of cold solvent to 200 µL of culture.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

-

Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube, being careful not to disturb the pellet.

-

Drying: Dry the supernatant completely using a SpeedVac or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried metabolite extract in a small volume (e.g., 100 µL) of a suitable solvent for mass spectrometry analysis (e.g., 50% methanol in water).

-

Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to remove any remaining particulates. Transfer the supernatant to a mass spectrometry vial for analysis.

LC-MS/MS Analysis for this compound Detection and Quantification

This protocol provides a general framework for developing a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials:

-

Reconstituted metabolite extract from Protocol 3.2

-

This compound analytical standard

-

Stable isotope-labeled internal standard (if available)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Reversed-phase C18 HPLC column

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

-

Standard and Internal Standard Preparation: Prepare a stock solution of the this compound standard. Create a series of calibration standards by serially diluting the stock solution. If available, prepare a working solution of the stable isotope-labeled internal standard.

-

Sample Preparation for Injection: Spike a known amount of the internal standard into each sample, calibration standard, and quality control sample.

-

Chromatographic Separation:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Flow Rate: 0.3 mL/min

-

Gradient: A typical gradient could be:

-

0-1 min: 5% B

-

1-8 min: ramp to 95% B

-

8-10 min: hold at 95% B

-

10-10.1 min: return to 5% B

-

10.1-12 min: re-equilibrate at 5% B

-

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI), likely in negative mode (as is common for hippurate).[6]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition Optimization: Infuse the this compound standard to determine the optimal precursor ion (the deprotonated molecule [M-H]⁻) and product ions (fragments generated by collision-induced dissociation).

-

Example Hypothetical Transition: For this compound (C₉H₁₅NO₃, MW = 185.22), the precursor ion would be m/z 184.1. Product ions would need to be determined empirically but could correspond to fragments of the glycine or cyclohexanecarboxyl moieties.

-

-

Data Analysis: Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This technical guide puts forth a plausible, yet hypothetical, pathway for the synthesis of this compound by the human gut microbiota. The proposed mechanism, involving the reduction of benzoate to cyclohexanecarboxylate and subsequent glycine conjugation, is founded on the known enzymatic capabilities of anaerobic gut bacteria. The provided experimental protocols offer a roadmap for researchers to test this hypothesis and to explore the presence and potential physiological relevance of this novel metabolite.

Future research should focus on:

-

Screening of diverse gut bacterial isolates for their ability to produce this compound.

-

Identification and characterization of the specific enzymes involved, particularly the N-acyltransferases responsible for glycine conjugation of cyclohexanecarboxylate.

-

Analysis of human biosamples (feces, urine, and plasma) to determine if this compound is a bona fide human metabolite and to correlate its presence with specific gut microbial compositions and dietary patterns.

-

Investigation of the potential bioactivity of this compound and its impact on host health.

The exploration of this and other novel microbial metabolic pathways will continue to deepen our understanding of the intricate chemical crosstalk between the gut microbiota and its host, potentially uncovering new therapeutic targets and diagnostic biomarkers.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 3. biorxiv.org [biorxiv.org]

- 4. The Glycine Lipids of Bacteroides thetaiotaomicron Are Important for Fitness during Growth In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoate Fermentation by the Anaerobic Bacterium Syntrophus aciditrophicus in the Absence of Hydrogen-Using Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative UPLC-MS/MS analysis of the gut microbial co-metabolites phenylacetylglutamine, 4-cresyl sulphate and hippurate in human urine: INTERMAP Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Hexahydrohippurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a glycine-conjugated metabolite of cyclohexanecarboxylic acid. This document provides a comprehensive overview of the chemical and physical properties of this compound, its metabolic pathway, and detailed experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical and Physical Properties

This compound is a white solid with the chemical formula C₉H₁₅NO₃.[1] Its properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(cyclohexanecarbonylamino)acetic acid |

| CAS Number | 32377-88-1 |

| Molecular Formula | C₉H₁₅NO₃ |

| Canonical SMILES | C1CCC(CC1)C(=O)NCC(=O)O |

| InChI | InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) |

| InChI Key | ROXXNENGCGLRSW-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 185.22 g/mol |

| Physical State | Solid |

| Melting Point | 145-147 °C |

| Boiling Point | (Predicted) |

| pKa | (Predicted) |

| Solubility | Soluble in DMSO and Methanol |

Metabolic Pathway: Glycine Conjugation

This compound is formed in the body through the glycine conjugation pathway, a critical Phase II detoxification process. This pathway is primarily active in the liver and kidneys and is responsible for the metabolism of various xenobiotic and endogenous carboxylic acids.[2] The formation of this compound involves a two-step enzymatic reaction.

First, cyclohexanecarboxylic acid is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA, by the enzyme acyl-CoA synthetase medium-chain family member (ACSM). This activation step requires energy in the form of ATP. Subsequently, the enzyme glycine N-acyltransferase (GLYAT) catalyzes the transfer of the cyclohexanoyl group from cyclohexanoyl-CoA to the amino group of glycine, forming this compound and regenerating free CoA.[3]

This pathway plays a crucial role in preventing the accumulation of potentially toxic acyl-CoA intermediates and maintaining cellular CoA homeostasis.[2]

Glycine Conjugation Pathway of Cyclohexanecarboxylic Acid.

Experimental Protocols

Synthesis of this compound (N-cyclohexanoylglycine)

This protocol describes the synthesis of this compound from cyclohexanecarbonyl chloride and glycine.

Materials:

-

Glycine

-

10% Sodium Hydroxide solution

-

Cyclohexanecarbonyl chloride

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Beakers, magnetic stirrer, separatory funnel, Buchner funnel, filter paper, pH paper

Procedure:

-

Dissolve glycine in a 10% sodium hydroxide solution in a beaker.

-

Cool the solution in an ice bath and add cyclohexanecarbonyl chloride dropwise with constant stirring.

-

Continue stirring for 15-20 minutes after the addition is complete.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether to remove any unreacted cyclohexanecarbonyl chloride.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.

-

Dry the purified crystals in a desiccator over anhydrous sodium sulfate.

Workflow for the Synthesis of this compound.

Quantification of this compound in Human Urine by GC-MS

This protocol provides a general framework for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound in urine samples.

Materials and Equipment:

-

Urine samples

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Ethyl acetate

-

Hydrochloric acid

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Anhydrous sodium sulfate

-

Centrifuge, vortex mixer, nitrogen evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To a known volume of urine, add the internal standard.

-

Acidify the sample with hydrochloric acid.

-

Extract the this compound with ethyl acetate by vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add the derivatizing agent (BSTFA + 1% TMCS).

-

Heat the mixture to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C.

-

Carrier Gas: Helium

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound-TMS and the internal standard.

-

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound.

-

Determine the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

GC-MS Analysis Workflow for this compound in Urine.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound in plasma.

Materials and Equipment:

-

Plasma samples

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Centrifuge, vortex mixer, nitrogen evaporator

-

LC-MS/MS system with a suitable C18 reverse-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of plasma, add the internal standard.

-

Add cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute this compound.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound.

-

Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

-

LC-MS/MS Analysis Workflow for this compound in Plasma.

References

Hexahydrohippurate: A Technical Guide on the Glycine Derivative

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is an N-acylglycine and a derivative of the amino acid glycine.[1][2] It is recognized as a metabolite in mammals, particularly herbivores, and is formed through the glycine conjugation of cyclohexanecarboxylic acid.[2][3][4] This compound has garnered interest due to its role in detoxification pathways, its formation by gut microbiota, and its potential as a biomarker.[3][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, metabolic pathways, synthesis protocols, and biological activities, presented with detailed data and visualizations to support advanced research and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₉H₁₅NO₃.[1][4] Its properties are summarized in the table below, providing essential data for experimental design and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(cyclohexanecarbonylamino)acetic acid | [1] |

| Synonyms | Cyclohexanoylglycine, Hexahydrohippuric acid | [1][2][4] |

| CAS Number | 32377-88-1 | [1][2][4] |

| Molecular Formula | C₉H₁₅NO₃ | [1][4] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Form | Solid | [2][4] |

| Purity | ≥98% (Commercially available) | [2][4] |

| Solubility | DMF: 1 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 1 mg/ml | [4] |

| Storage Temperature | -20°C | [2][4] |

Biosynthesis and Metabolism: The Glycine Conjugation Pathway

This compound is not synthesized de novo but is a product of Phase II detoxification metabolism. Its formation is a key example of the glycine conjugation pathway, which serves to detoxify and facilitate the excretion of xenobiotic and endogenous organic acids.[3][5][6]

The pathway is a two-step enzymatic process that occurs within the mitochondria:[3][6]

-

Activation Step: Cyclohexanecarboxylic acid, the precursor to this compound, is first activated by ligation to Coenzyme A (CoA). This reaction is catalyzed by mitochondrial xenobiotic/medium-chain fatty acid:CoA ligases (e.g., ACSM2B) and requires ATP. The product is a high-energy cyclohexanoyl-CoA thioester.[5][6]

-

Conjugation Step: The activated cyclohexanoyl-CoA is then conjugated to glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), which transfers the cyclohexanoyl group to the amino group of glycine, forming this compound and releasing free CoASH.[5][6]

The precursor, cyclohexanecarboxylic acid, is itself a product of gut microbiota metabolism of shikimic acid, which is derived from plants in the diet.[4] This highlights the crucial role of the gut-liver axis in the formation of this metabolite.

Caption: Metabolic pathway for the formation of this compound.

Chemical Synthesis & Experimental Protocols

While this compound is a natural metabolite, its study often requires chemically synthesized standards. The synthesis is a straightforward acylation of glycine.

Logical Workflow for Chemical Synthesis

The synthesis of this compound can be achieved by the reaction of a glycine salt with an activated form of cyclohexanecarboxylic acid, typically the acyl chloride. This is a variation of the Schotten-Baumann reaction.

Caption: Logical workflow for the chemical synthesis of this compound.

Experimental Protocol: Chemical Synthesis

This protocol is based on the established method for hippuric acid synthesis and is adapted for this compound.[7]

-

Preparation of Glycine Solution: Dissolve 1.0 g of glycine in 10 mL of 10% aqueous sodium hydroxide solution in a 100 mL Erlenmeyer flask. Cool the flask in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add 1.5 g (approx. 1.4 mL) of cyclohexanecarbonyl chloride dropwise over 10 minutes. Ensure the temperature remains below 10°C.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-20 minutes at room temperature. The disappearance of the oily acyl chloride indicates the reaction is nearing completion.

-

Acidification and Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic to litmus paper (pH ~2). A white precipitate of this compound will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

-

Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to yield pure this compound. Dry the crystals in a desiccator.

Experimental Protocol: Isolation and Identification from Urine

This protocol outlines the general steps for isolating and identifying this compound from herbivore urine, as demonstrated in early studies.[8]

-

Sample Collection: Collect fresh urine from cattle or other herbivores.

-

Initial Extraction: Acidify the urine sample to pH 1-2 with a strong acid (e.g., H₂SO₄). Extract the acidified urine multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Hydrolysis (for confirmation): To confirm the identity, a portion of the isolated product can be hydrolyzed. Reflux the sample in 6N HCl for several hours.

-

Analysis of Hydrolysis Products:

-

Extract the hydrolysate with diethyl ether to isolate the acidic component (cyclohexanecarboxylic acid).

-

Analyze the aqueous remainder for the amino acid component (glycine) using paper chromatography and ninhydrin staining.[8]

-

-

Chromatographic Analysis:

-

Esterification: For Gas-Liquid Chromatography (GLC), the isolated acid must be esterified, for example, by using diazomethane or methanolic HCl to form methyl this compound.

-

GLC Analysis: Inject the methylated sample into a GLC system. A study reported a specific retention time for methyl this compound of 0.80 relative to methyl hippurate on an SE-30 column.[8]

-

Quantitative Data Summary

The following table summarizes key quantitative data found in the literature, which is crucial for analytical method development and metabolic studies.

| Parameter | Value | Method/Condition | Reference(s) |

| Relative Retention Time (Methyl this compound vs. Methyl Hippurate) | 0.80 | Gas-Liquid Chromatography (GLC), SE-30 Column (30, 96), 20WC | [8] |

| Microbial Conversion Rate (Shikimate to Cyclohexanecarboxylate in rats) | ~1-2 mg/hr/kg body weight | In vivo (Rat model) | [3] |

Biological Activities and Potential Applications

This compound is not merely a metabolic byproduct; it exhibits biological activities that are of interest to researchers in microbiology, immunology, and drug development.

-

Detoxification: Its primary role is in the detoxification of cyclohexanecarboxylic acid, preventing the accumulation of this xenobiotic.[3]

-

Antibacterial Activity: The compound has been reported to possess antibacterial properties, suggesting a potential role in modulating gut microbiota or as a lead for antimicrobial drug discovery.[9][10]

-

Biomarker Potential: Elevated levels have been noted in animals under metabolic stress or during an immune response to viral challenges, indicating its potential as a biomarker for monitoring health and disease states.[3]

-

Precursor in Organic Synthesis: As a functionalized cyclohexane derivative, it can serve as a precursor or building block in the synthesis of more complex, biologically active molecules and heterocyclic compounds.[3]

This compound is a significant glycine derivative that sits at the intersection of host metabolism, gut microbiology, and xenobiotic detoxification. Its well-defined biosynthetic pathway through glycine conjugation presents a clear model for studying Phase II metabolism. The availability of straightforward chemical synthesis routes allows for the production of standards necessary for quantitative and functional studies. For researchers and drug development professionals, this compound offers opportunities as a potential biomarker, a modulator of gut flora, and a foundational structure for synthetic chemistry programs. This guide provides the core technical information required to facilitate further investigation into this intriguing metabolite.

References

- 1. This compound | C9H15NO3 | CID 147412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. Buy this compound | 32377-88-1 [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | 32377-88-1 [chemicalbook.com]

- 10. Hexahydrohippuric acid | The Utonagan Society [theutonagansociety.com]

Hexahydrohippurate: A Technical Guide to its Natural Sources, Dietary Precursors, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrohippurate (N-cyclohexanoylglycine) is a fascinating metabolite found in mammals, arising from the interplay between dietary intake, gut microbiota, and host metabolism. While not as widely studied as its aromatic analog, hippurate, this compound and its precursors are gaining attention for their potential roles in detoxification, metabolic signaling, and as biomarkers of gut health. This technical guide provides a comprehensive overview of the natural sources of this compound's dietary precursors, its biosynthetic pathway, and detailed methodologies for its analysis.

Natural Sources and Dietary Precursors

This compound itself is not typically found in dietary sources. Instead, it is synthesized in the body from dietary precursors, primarily cyclohexanecarboxylic acid and its metabolic antecedent, shikimic acid . These precursors are of plant origin.

Shikimic Acid: A key intermediate in the biosynthesis of aromatic compounds in plants and microorganisms, shikimic acid is a significant dietary precursor to this compound. Following ingestion, gut microbiota can metabolize shikimic acid into cyclohexanecarboxylic acid.

Cyclohexanecarboxylic Acid: This compound is also found naturally in some plants and can be formed from the microbial metabolism of other dietary components. It serves as the direct precursor that is conjugated with glycine to form this compound.

Quantitative Data on Dietary Precursors

The concentration of these precursors can vary significantly depending on the plant species, variety, growing conditions, and processing methods. Below is a summary of reported concentrations in various natural sources.

| Natural Source | Precursor | Concentration Range | Reference(s) |

| Star Anise (Illicium verum) | Shikimic Acid | 3% - 7% (dry weight) | [1] |

| Pine Needles (Pinus spp.) | Shikimic Acid | Varies by species, can be significant | [1] |

| Sweetgum Seeds (Liquidambar styraciflua) | Shikimic Acid | ~1.5% (dry weight) | [1] |

| Various Plants | Shikimic Acid | See table below for specific examples | [2] |

| Spanish-Style Green Olives (fermented) | Cyclohexanecarboxylic Acid | Present as a spoilage product | [3] |

Table 1: Shikimic Acid Content in Various Plant Materials [2]

| Plant Species | Plant Part | Shikimic Acid Content (% on a dry basis) |

| Ribes aureum | Blossoms and young sprouts | 1.27 |

| Pteridium aquilinum | Aboveground part (pre-expansion) | 1.16 |

| Acer negundo | Seeds | 1.44 |

| Populus nigra | Leaves | 0.22 |

| Chelidonium majus | Whole aboveground part | 0.068 |

Metabolic Pathway of this compound Formation

The formation of this compound is a two-step enzymatic process that primarily occurs in the liver and kidney mitochondria, following the generation of cyclohexanecarboxylic acid by the gut microbiota.

-

Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

-

Glycine Conjugation: The cyclohexanoyl-CoA then undergoes conjugation with the amino acid glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , yielding this compound and free Coenzyme A.

Experimental Protocols

Accurate quantification of this compound and its precursors is crucial for research in this area. Below are detailed methodologies for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from general methods for the analysis of organic acids in urine.

1. Sample Preparation (Urine)

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

-

To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar N-acylglycine not present in the sample).

-

Acidify the sample to pH 1-2 with 6M HCl.

-

Perform a liquid-liquid extraction with 3 x 3 mL of ethyl acetate. Vortex for 1 minute for each extraction.

-

Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound-TMS derivative and the internal standard.

4. Quantification

-

Construct a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples.

-

Calculate the concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of Cyclohexanecarboxylic Acid and Shikimic Acid in Plant Material by HPLC-UV

This protocol is a general procedure for the analysis of organic acids in plant extracts.

1. Sample Preparation (Plant Material)

-

Lyophilize and grind the plant material to a fine powder.

-

Extract 1 g of the powdered sample with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 5000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the pellet.

-

Pool the supernatants and evaporate the methanol under reduced pressure.

-

Re-dissolve the aqueous residue in 5 mL of the mobile phase and filter through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Analysis

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.1% phosphoric acid in water : acetonitrile (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm for cyclohexanecarboxylic acid and 215 nm for shikimic acid.

3. Quantification

-

Prepare standard solutions of cyclohexanecarboxylic acid and shikimic acid of known concentrations.

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Determine the concentration of the analytes in the sample extracts from the calibration curve.

Signaling Pathways and Biological Relevance

The direct signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, as a member of the N-acylglycine family, it may share some biological activities with other molecules in this class.

Potential Biological Roles:

-

Detoxification: The formation of this compound is a detoxification pathway, converting less polar cyclohexanecarboxylic acid into a more water-soluble conjugate that can be readily excreted in the urine.

-

Gut Microbiota-Host Crosstalk: The production of this compound is a clear example of the metabolic interplay between the gut microbiome and the host. Its levels may serve as a biomarker for the metabolic activity of specific gut bacteria.

-

Immune Modulation: Some N-acylglycines have been shown to have immunomodulatory effects. For instance, N-arachidonoylglycine, an endocannabinoid-like molecule, can influence T-cell responsiveness.[4] While a direct link for this compound has not been established, it is a plausible area for future investigation.

Potential Signaling Interactions:

-

G-Protein Coupled Receptors (GPCRs): Some N-acyl amino acids are known to interact with GPCRs. For example, N-arachidonoyl glycine is a ligand for the orphan receptor GPR18.[4] It is conceivable that this compound could interact with one or more of the many orphan GPCRs, initiating downstream signaling cascades. Further research is needed to explore this possibility.

The study of this compound is an emerging field. Future research focusing on metabolomics and targeted cellular assays will be instrumental in elucidating its specific signaling pathways and its full range of biological functions. This will be crucial for understanding its potential as a therapeutic target or as a refined biomarker for health and disease.

References

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulators of G-protein signaling accelerate GPCR signaling kinetics and govern sensitivity solely by accelerating GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

Hexahydrohippurate: A Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrohippurate, also known as N-cyclohexanoylglycine, is a fascinating molecule at the intersection of microbial and mammalian metabolism. Initially identified as a urinary metabolite in herbivores, its significance is now understood to extend to xenobiotic detoxification and potentially as a biomarker for metabolic stress and immune responses. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, including detailed experimental protocols and a summary of its known biological activities.

Introduction

This compound is an N-acylglycine derivative formed from the conjugation of cyclohexanecarboxylic acid and glycine. Its discovery stems from studies on the metabolism of xenobiotics, particularly the detoxification of plant-derived compounds in herbivores. The gut microbiota plays a crucial role in the initial breakdown of dietary components like shikimic acid into cyclohexanecarboxylic acid, which is then absorbed and conjugated with glycine in the liver and kidneys before being excreted in the urine.[1] This process is a key part of the body's defense mechanism against foreign chemicals.[2][3][4][5]

Physicochemical Properties

This compound is a white solid with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 185.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-(cyclohexanecarboxamido)acetic acid | --INVALID-LINK-- |

| Synonyms | N-Cyclohexanoylglycine, Cyclohexanoylglycine | --INVALID-LINK-- |

| Physical State | Solid | Cayman Chemical |

| Solubility | Soluble in organic solvents. | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

This compound can be synthesized through several chemical routes. The most common methods involve the acylation of glycine with a cyclohexanecarboxylic acid derivative. Below are two detailed protocols for its synthesis.

Synthesis via Acyl Chloride

This method involves the reaction of cyclohexanecarbonyl chloride with glycine in a basic aqueous medium.

Experimental Protocol:

-

Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: While vigorously stirring, slowly add cyclohexanecarbonyl chloride (1.1 equivalents) to the cooled glycine solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

-

Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis using Dicyclohexylcarbodiimide (DCC) Coupling

This method utilizes the coupling agent dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation between cyclohexanecarboxylic acid and glycine.

Experimental Protocol:

-

Reactant Mixture: In a round-bottom flask, combine cyclohexanecarboxylic acid (1.0 equivalent), glycine methyl ester hydrochloride (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Solvent: Suspend the reactants in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with lithium hydroxide followed by acidic workup). The final product is purified by column chromatography or recrystallization.[6][7]

Analytical Characterization

The structural elucidation and quantification of this compound are typically achieved using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are limited, its structure allows for the prediction of its spectral characteristics.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the methylene protons of the glycine moiety, and the amide proton. The cyclohexyl protons would appear as a series of multiplets in the upfield region (approximately 1.0-2.5 ppm). The methylene protons adjacent to the carbonyl group and the nitrogen atom would likely resonate as a doublet around 3.8-4.2 ppm, coupled to the amide proton. The amide proton itself would appear as a triplet further downfield.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the amide and carboxylic acid groups (expected in the range of 170-180 ppm). The carbons of the cyclohexyl ring would appear in the aliphatic region (25-45 ppm), and the methylene carbon of the glycine moiety would be observed around 40-45 ppm.

4.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| 2850-2950 | C-H (cyclohexyl) | Stretching |

| ~1720 | C=O (carboxylic acid) | Stretching |

| ~1640 | C=O (amide I) | Stretching |

| ~1550 | N-H | Bending (amide II) |

Table 2: Predicted FTIR Absorption Bands for this compound

4.1.3. Mass Spectrometry (MS)

Under electron ionization (EI), this compound is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 185. Common fragmentation pathways would include the loss of the carboxylic acid group (-45 Da), cleavage of the amide bond, and fragmentation of the cyclohexyl ring.

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in biological samples.

Experimental Protocol for GC-MS Analysis of this compound in Urine:

-

Sample Preparation: To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound). Acidify the sample with HCl and extract with an organic solvent like ethyl acetate.

-

Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. To enhance volatility and improve chromatographic peak shape, derivatize the residue. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the sample at 70°C for 30 minutes to ensure complete derivatization.

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.

-

Oven Program: Start with an initial temperature of 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both this compound and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations and calculate the concentration of this compound in the samples based on the peak area ratios relative to the internal standard.

Biological Activity and Significance

This compound's primary biological role is in the detoxification of cyclohexanecarboxylic acid, a metabolite of plant-derived compounds. This conjugation with glycine increases its water solubility, facilitating its excretion from the body.

Role in Xenobiotic Metabolism

The formation of this compound is a classic example of a Phase II detoxification reaction. This pathway is crucial for neutralizing potentially harmful xenobiotics and preventing their accumulation in the body.

Potential as a Biomarker

Elevated levels of this compound have been observed in animals under metabolic stress or in response to viral challenges. This suggests that it could serve as a potential biomarker for monitoring metabolic health and immune status. Further research is needed to validate its utility in this capacity.[1]

Influence on Gut Microbiota

As a product of microbial metabolism, this compound may also play a role in modulating the composition and activity of the gut microbiota. The interplay between host and microbial metabolism is a complex and active area of research.[1]

Antibacterial and Enzyme Inhibitory Activity

While some N-acylglycines have demonstrated antibacterial properties, specific quantitative data, such as IC50 values, for this compound are not widely available in the public domain. Similarly, its potential as an enzyme inhibitor has not been extensively characterized. Further investigation into these potential biological activities is warranted.

Conclusion

This compound is a significant metabolite that highlights the intricate interplay between diet, gut microbiota, and host metabolism in the detoxification of xenobiotics. The synthetic and analytical methods detailed in this guide provide a robust framework for researchers to further investigate its biological roles and potential applications. Future studies should focus on elucidating its complete spectral characterization, quantifying its biological activities, and exploring its full potential as a clinical biomarker.

References

- 1. rsc.org [rsc.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Oxidative Processes and Xenobiotic Metabolism in Plants: Mechanisms of Defense and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xenobiotic Metabolism, Disposition, and Regulation by Receptors: From Biochemical Phenomenon to Predictors of Major Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

The Biological Significance of Cyclohexanoylglycine in Herbivores: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

Cyclohexanoylglycine, also known as hexahydrohippuric acid, is a metabolite consistently detected in the urine of various herbivorous species. Its presence is intrinsically linked to the unique digestive physiology of these animals, particularly the microbial fermentation of plant-derived alicyclic compounds in the rumen. This technical guide provides a comprehensive overview of the current understanding of the biological significance of cyclohexanoylglycine in herbivores. It details its metabolic pathway, presents available quantitative data, outlines relevant experimental protocols, and explores its potential, though currently unelucidated, role in physiological signaling. This document is intended to serve as a foundational resource for researchers in animal metabolism, toxicology, and drug development.

Introduction

Cyclohexanoylglycine (hexahydrohippuric acid) is a glycine conjugate of cyclohexanecarboxylic acid. It has been identified as a urinary metabolite in several herbivorous mammals, including cattle, sheep, goats, and horses.[1] The formation of this compound is a direct consequence of the symbiotic relationship between the host herbivore and its gut microbiota, which process complex plant secondary metabolites. Understanding the biological fate of such compounds is crucial for several fields, including animal nutrition, health, and the development of veterinary pharmaceuticals. This guide synthesizes the available scientific literature to provide an in-depth technical overview of the core aspects of cyclohexanoylglycine in herbivores.

Metabolic Pathway of Cyclohexanoylglycine

The formation of cyclohexanoylglycine is a multi-step process that begins with the ingestion of plant matter and culminates in its excretion in urine. The key stages involve microbial metabolism in the gut and subsequent enzymatic conjugation in the host's tissues.

Microbial Biotransformation in the Rumen

The precursors to cyclohexanoylglycine are cyclic polyols, primarily shikimic acid and quinic acid, which are abundant in various plants consumed by herbivores.[1] These compounds are largely resistant to digestion by the host's enzymes. However, the diverse microbial population within the rumen possesses the necessary enzymatic machinery to metabolize these alicyclic compounds. Through a series of microbial fermentation reactions, shikimic and quinic acids are converted to cyclohexanecarboxylic acid. This initial biotransformation is a critical step, as it renders the cyclic core available for absorption and further metabolism by the host.

Glycine Conjugation in the Liver and Kidney

Following its absorption from the gastrointestinal tract, cyclohexanecarboxylic acid is transported to the liver and kidneys. In the mitochondria of hepatocytes and renal cells, it undergoes a two-step detoxification process known as glycine conjugation. This pathway is essential for the elimination of various xenobiotic and endogenous carboxylic acids.

-

Activation to Acyl-CoA: Cyclohexanecarboxylic acid is first activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase and requires ATP.

-

Glycine Transfer: The cyclohexanoyl moiety is then transferred from CoA to the amino group of glycine, forming cyclohexanoylglycine. This step is catalyzed by the enzyme glycine N-acyltransferase (GLYAT).

The resulting cyclohexanoylglycine is a more water-soluble and less toxic compound that can be readily excreted from the body via the urine.

Diagram of the Metabolic Pathway of Cyclohexanoylglycine

Caption: Metabolic pathway of cyclohexanoylglycine in herbivores.

Quantitative Data

Quantitative data on the concentration of cyclohexanoylglycine in various biological matrices of herbivores are limited. The available information primarily focuses on its presence in urine.

| Herbivore Species | Biological Matrix | Concentration | Reference |

| Cattle | Urine | 50 mg/L | [2] |

| Sheep | Urine | Data not available | |

| Goat | Tissues (Liver, Kidney, Muscle, Fat) | Data not available | |

| Sheep | Plasma | Data not available | |

| Cattle | Milk | Data not available |

Further research is required to establish a more comprehensive quantitative profile of cyclohexanoylglycine in different herbivore species and tissues.

Biological Significance

The primary biological significance of cyclohexanoylglycine formation in herbivores is considered to be a detoxification mechanism. By converting a less polar compound (cyclohexanecarboxylic acid) into a more water-soluble conjugate, the animal can efficiently eliminate it from the body, preventing potential accumulation and toxicity.

At present, there is no direct evidence to suggest that cyclohexanoylglycine has a specific physiological or signaling role in herbivores. It is plausible that it is simply an end-product of detoxification with no further biological activity. However, the possibility of it acting as a biomarker for dietary intake of certain plant compounds or for the metabolic activity of the rumen microbiota is an area for potential future research.[4][5]

Experimental Protocols

The analysis of cyclohexanoylglycine in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are generalized protocols for sample preparation and analysis.

Sample Preparation: Extraction from Biological Matrices

5.1.1. Urine

A "dilute-and-shoot" approach or a solid-phase extraction (SPE) can be employed for urine samples.

-

Dilute-and-Shoot:

-

Centrifuge the urine sample to pellet any particulate matter.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase) containing an internal standard.

-

The diluted sample is then ready for injection into the LC-MS/MS system.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

-

5.1.2. Plasma/Serum

Protein precipitation followed by liquid-liquid extraction (LLE) or SPE is commonly used for plasma or serum samples.[6]

-

Protein Precipitation and LLE:

-

To a plasma sample, add a deuterated internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and perform LLE with a suitable organic solvent (e.g., ethyl acetate).

-

Collect the organic phase, evaporate to dryness, and reconstitute in the mobile phase.

-

5.1.3. Milk

Extraction from milk requires an initial step to remove fats and proteins.

-

Extraction from Milk:

-

Perform protein precipitation with an organic solvent.

-

Remove the lipid layer through centrifugation or liquid-liquid partitioning with a non-polar solvent like hexane.

-

The remaining aqueous/organic layer can then be further purified using SPE as described for urine.[7]

-

Diagram of a General Experimental Workflow for Cyclohexanoylglycine Analysis

Caption: General experimental workflow for cyclohexanoylglycine analysis.

Instrumental Analysis

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of cyclohexanoylglycine is necessary to increase its volatility.[8]

-

Derivatization: The extracted and dried sample is treated with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and amide protons to their trimethylsilyl (TMS) derivatives.

-

GC Conditions: A capillary column with a mid-polar stationary phase is typically used. The oven temperature is programmed to ramp up to allow for the separation of the analyte from other components.

-

MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting the characteristic ions of the derivatized cyclohexanoylglycine.

5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that generally does not require derivatization.

-

Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization, is typically used.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the analyte. Quantification is achieved using multiple reaction monitoring (MRM), where the transition from a specific precursor ion to one or more product ions is monitored.

Signaling Pathways

Currently, there is no published evidence to suggest that cyclohexanoylglycine is directly involved in any specific signaling pathways in herbivores. Extensive searches of the scientific literature have not revealed any studies demonstrating its interaction with cellular receptors, including nuclear receptors, or its ability to modulate known signaling cascades.

The chemical structure of cyclohexanoylglycine, being a relatively small and polar molecule, does not immediately suggest a high affinity for the ligand-binding domains of typical nuclear receptors, which often bind to more lipophilic ligands.[9][10][11][12] However, the possibility of it interacting with other types of receptors or signaling molecules cannot be entirely ruled out without further investigation.

Future research in this area could involve in-silico modeling to predict potential binding partners and in-vitro assays to screen for any effects of cyclohexanoylglycine on various cell signaling pathways.

Conclusion

Cyclohexanoylglycine is a significant urinary metabolite in herbivores, arising from the microbial degradation of plant-derived alicyclic compounds and subsequent detoxification via glycine conjugation. While its metabolic pathway of formation is reasonably well understood, its specific biological significance beyond that of a detoxification product remains largely unexplored. The quantitative data on its distribution in various tissues and across different herbivore species are sparse, and detailed, validated experimental protocols for its analysis are not widely published. Furthermore, there is currently no evidence to link cyclohexanoylglycine to any cellular signaling pathways. This technical guide highlights the current state of knowledge and underscores the significant opportunities for future research to fully elucidate the role of this intriguing metabolite in herbivore physiology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (PDF) Hexahydrohippuric Acid, a Newly Isolated Compound [research.amanote.com]

- 3. Hexahydrohippuric acid | Affiniti Research [affiniti-res.com]

- 4. Urinary Hippuric Acid as a Sex-Dependent Biomarker for Fruit and Nut Intake Raised from the EAT-Lancet Index and Nuclear Magnetic Resonance Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Urinary Urea, Uric Acid and Hippuric Acid as Potential Biomarkers in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 8. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Nuclear Receptors with Marine Natural Products [mdpi.com]

- 11. Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of transcriptional regulation by nuclear receptors. Perspectives for therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexahydrohippurate: An In-depth Technical Guide on a Potential Endogenous Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrohippurate (N-cyclohexanoylglycine) is an N-acylglycine metabolite that has been identified in biological systems, particularly in herbivores. Its origins are closely tied to the metabolic activities of the gut microbiota on dietary precursors, specifically the conversion of shikimic acid to cyclohexanecarboxylic acid, which is subsequently conjugated with glycine in the liver. While its primary role is considered to be a detoxification product, emerging metabolomic studies are beginning to shed light on its potential as a biomarker. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its metabolic pathway, quantitative data, and detailed experimental protocols for its analysis.

Introduction

This compound is a derivative of hippuric acid, characterized by a cyclohexane ring in place of a benzene ring.[1][2] It is formed through the conjugation of cyclohexanecarboxylic acid with glycine.[1] The presence of this compound in mammalian urine, particularly in herbivores, points to a metabolic interplay between the host and its gut microbiome.[3] The gut microbiota metabolize shikimic acid, a compound found in plants, into cyclohexanecarboxylic acid, which is then absorbed and detoxified by the host via glycine conjugation.[3] This guide will delve into the metabolic origins, analytical quantification, and potential physiological relevance of this compound.

Metabolic Pathway of this compound

The formation of this compound is a multi-step process involving both microbial and mammalian metabolism.

-

Microbial Metabolism of Shikimic Acid: The pathway initiates in the gut, where microorganisms metabolize dietary shikimic acid. This process leads to the formation of cyclohexanecarboxylic acid.[3]

-

Absorption and Activation: Cyclohexanecarboxylic acid is absorbed from the gut into the bloodstream and transported to the liver. In the mitochondria, it is activated to its coenzyme A (CoA) thioester, cyclohexanoyl-CoA. This activation is an ATP-dependent process.

-

Glycine Conjugation: The final step is the conjugation of cyclohexanoyl-CoA with glycine, catalyzed by the enzyme glycine N-acyltransferase. This reaction forms this compound and releases CoA.[1]

This pathway serves as a detoxification mechanism, converting a less polar carboxylic acid into a more water-soluble glycine conjugate that can be readily excreted in the urine.

Quantitative Data

The quantification of this compound in biological fluids is an emerging area of research. To date, limited quantitative data is available in the literature. The following table summarizes the reported concentration of this compound in human urine.

| Biological Matrix | Population | Condition | Concentration (umol/mmol creatinine) | Analytical Method | Reference |

| Urine | Adult Male | Normal | 175.9 +/- 124.3 | NMR-based metabonomics | [4] |